molecular formula C13H11N3OS B2471339 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 677024-31-6

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2471339
CAS No.: 677024-31-6
M. Wt: 257.31
InChI Key: NJOGHEMVYRQSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating two privileged pharmacophores: the indole and thiazole rings . The indole nucleus is a prevalent structural motif in biogenic compounds, while the thiazole ring is a well-documented scaffold with a broad spectrum of biological activities . Thiazole derivatives have demonstrated a wide range of pharmacological properties in scientific studies, including potential anti-inflammatory , antimicrobial , anticancer , and antioxidant effects . Furthermore, the acetamide functional group is a common feature in many biologically active molecules and pharmaceutical agents, contributing to their interaction with biological targets . This specific molecular architecture makes this compound a valuable chemical tool for researchers investigating the structure-activity relationships of heterocyclic compounds, developing new enzyme inhibitors, or exploring novel multi-target-directed ligands for complex diseases . The compound serves as a key intermediate in organic synthesis and drug discovery efforts aimed at creating new therapeutic candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGHEMVYRQSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of indole derivatives with thiazole derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions:

ReagentConditionsProductYieldSource
KMnO₄Acidic (H₂SO₄), 60°C2-(1H-Indol-1-yl)acetamide with oxidized indole to oxindole~65%
PCCDry DCM, RTKetone formation at C3 of indole78%
  • Mechanism : KMnO₄ protonates the indole nitrogen, enabling electrophilic attack at C2/C3. PCC selectively oxidizes benzylic positions without ring cleavage.

Nucleophilic Substitution

The thiazole nitrogen and acetamide NH participate in SN2 reactions:

SubstrateReagent/ConditionsProductYieldSource
CH₃INaH, DMF, 0°C→RTN-Methylated thiazole82%
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzyl acetamide derivative74%
  • Key Insight : Alkylation occurs preferentially at the thiazole NH over the indole NH due to higher basicity .

Condensation Reactions

The acetamide carbonyl engages in condensations:

Reaction PartnerConditionsProductYieldSource
Hydrazine hydrateEtOH, refluxHydrazide derivative89%
3-Acetylchromen-2-onePiperidine, EtOH, ΔChalcone analog68%
  • Example : Reaction with hydrazine forms 2-(1H-indol-1-yl)acetohydrazide, a precursor for triazole synthesis .

Cyclization Pathways

Intramolecular cyclization forms fused heterocycles:

ConditionsProductKey FeaturesSource
Polyphosphoric acid, 120°CIndolo[2,3-d]thiazoleEnhanced π-conjugation
H₂SO₄, acetic anhydrideThiazolo[3,2-a]indoleElectrophilic aromatic substitution
  • Mechanism : Acid catalysis promotes electrophilic attack at C2 of indole, followed by cyclization .

Cross-Coupling Reactions

Palladium-mediated couplings modify the indole ring:

Reaction TypeReagentsProductYieldSource
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂C5-arylindole derivative63%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Alkylated indole71%
  • Applications : Introduces aryl/alkyl groups for tuning electronic properties .

Hydrolysis and Decarbonylation

The acetamide group undergoes hydrolysis:

ConditionsProductYieldSource
6M HCl, reflux2-(1H-Indol-1-yl)acetic acid95%
NaOH, H₂O/EtOHSodium carboxylate salt88%
  • Utility : Generates carboxylic acid derivatives for further functionalization .

Biological Activity Correlation

Reaction products exhibit pharmacological potential:

DerivativeBioactivityIC₅₀/EC₅₀Source
N-Methylated analogAnticancer (HCT-15)23.3 µM
Chalcone hybridAnticonvulsantED₅₀ = 18.4 mg/kg
  • SAR : Alkylation enhances lipophilicity and membrane permeability .

Comparative Reactivity Table

Functional GroupReactivityPreferred Reagents
Indole NHLow (pKa ~17)Strong bases (NaH)
Thiazole NHModerate (pKa ~10)Alkyl halides/K₂CO₃
Acetamide COHighNucleophiles (NH₂NH₂)

Data aggregated from .

Scientific Research Applications

Anticancer Activity

The anticancer potential of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has been extensively studied. Research indicates that compounds containing indole and thiazole moieties exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies

  • A study synthesized a series of thiazole-indole derivatives, which demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7. The most potent derivative showed an IC50 value of 6.10±0.4μM6.10\pm 0.4\,\mu M against MCF-7 cells, indicating strong anticancer activity .
  • Another investigation focused on the synthesis of N-(thiazol-2-yl)-indole derivatives, which were evaluated for their anticancer properties against solid tumors, particularly colon and lung cancers. The derivatives exhibited substantial antitumor activity, highlighting their potential as therapeutic agents .

Table 1: Anticancer Activity of Thiazole-Indole Derivatives

CompoundCell LineIC50 (µM)Activity
6iMCF-76.10 ± 0.4Highly Cytotoxic
6vMCF-76.49 ± 0.3Highly Cytotoxic
-Colon Carcinoma-Significant Activity

Antimicrobial Properties

The antimicrobial efficacy of thiazole-containing compounds has been documented in various studies. These compounds have shown effectiveness against a range of bacterial strains.

Case Studies

  • A recent study synthesized several thiazole derivatives and tested them against Mycobacterium tuberculosis and other bacterial strains. Some derivatives exhibited notable antimicrobial activity with significant inhibition zones .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CM. tuberculosis8 µg/mL

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been explored, revealing their potential in treating seizure disorders.

Case Studies

  • A study involving the synthesis of thiazole-based analogues showed that certain compounds significantly reduced seizure activity in animal models, with one analogue exhibiting a median effective dose (ED50) of 18.4mg/kg18.4\,mg/kg .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelED50 (mg/kg)Protection Index
Analogue XPTZ-induced18.49.2
Analogue YPTZ-induced--

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide-Linked Indole/Thiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
2-(1H-Indol-1-yl)-N-(thiazol-2-yl)acetamide None (parent compound) 280.3 Enzyme inhibition (MAO, AChE)
2-(6-Bromo-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide Bromine at indole C6 336.21 Enhanced lipophilicity/binding affinity
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Oxadiazole-thio linker ~400.4 Anticancer (in vitro cytotoxicity)
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole-quinoxaline hybrid ~450.5 Antibacterial/antifungal
(R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Chlorobenzothiazole-isoquinoline hybrid ~450.0 MAO-B/BChE dual inhibition (IC₅₀: <1 µM)

Key Observations :

  • Linker Modifications : Replacing the acetamide bridge with oxadiazole-thio (e.g., ) or triazole (e.g., ) groups alters electronic properties and hydrogen-bonding capacity, influencing target selectivity.
  • Hybrid Structures: Incorporating isoquinoline (e.g., ) or quinoxaline (e.g., ) moieties broadens polypharmacological profiles, enabling dual enzyme inhibition.

Key Findings :

  • The 6-bromo derivative exhibits superior MAO-B inhibition (IC₅₀: 0.015 µM) compared to the parent compound, likely due to enhanced hydrophobic interactions .
  • Oxadiazole-thio derivatives show dual activity against AChE and cancer cells, attributed to the oxadiazole ring’s bioisosteric mimicry of peptide bonds .
  • Isoquinoline hybrids demonstrate nanomolar-level inhibition of both MAO-B and BChE, suggesting utility in Parkinson’s disease therapy .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a novel chemical entity that has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, highlighting its biological activity through various studies and data analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N4S\text{C}_{11}\text{H}_{10}\text{N}_4\text{S}

This structure comprises an indole moiety linked to a thiazole ring via an acetamide group, which is crucial for its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole and thiazole rings exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against various human cancer cell lines, including HepG2, HeLa, and MCF-7, with IC50 values ranging from 10.56 μM to 16.12 μM .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis through caspase activation. Specifically, studies indicated that treatment with such compounds led to:

  • Increased caspase-3 and caspase-8 activity , suggesting a caspase-dependent apoptotic pathway.
  • Cleavage of poly ADP-ribose polymerase (PARP) , a hallmark of apoptosis .

Antimicrobial Activity

The thiazole component of this compound also contributes to its antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains of Candida .

Efficacy Against Resistant Strains

A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), showcasing the potential of these compounds in treating resistant infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Cell Line/Pathogen IC50/Activity Mechanism
AnticancerHepG210.56 μMCaspase activation, PARP cleavage
AnticancerHeLa16.12 μMCell cycle arrest
AntimicrobialMRSAEffectiveDisruption of bacterial cell wall
AntimicrobialVREEffectiveInhibition of bacterial growth
AntifungalCandida spp.EffectiveDisruption of fungal cell membrane

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiazole derivatives in treating Caco-2 colorectal adenocarcinoma cells showed significant cytotoxicity, with one derivative reducing cell viability by 39.8% compared to controls (p < 0.001) . This suggests that modifications in the thiazole ring can enhance anticancer activity.

Case Study 2: Antimicrobial Resistance

In a comparative analysis of various thiazole derivatives against drug-resistant pathogens, specific compounds demonstrated superior efficacy against resistant strains compared to established antibiotics like fluconazole, indicating their potential as new therapeutic agents .

Q & A

Q. Basic Characterization :

  • Spectroscopy :
    • 1H/13C NMR : Confirm acetamide linkage (δ ~2.1 ppm for CH3, δ ~165-170 ppm for C=O) and aromatic protons (indole: δ 7.1-7.8 ppm; thiazole: δ 7.5-8.2 ppm) .
    • IR : Amide C=O stretch at ~1680 cm⁻¹; indole N-H bend at ~3400 cm⁻¹ .
  • Mass Spectrometry : HRMS validates molecular weight (calc. for C13H11N3OS: 273.07 g/mol).

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves conformational isomerism (e.g., Z/E configurations) and hydrogen-bonding networks stabilizing the crystal lattice .
  • Thermal Analysis : DSC/TGA assesses stability (decomposition >200°C typical for heterocyclic acetamides) .

What experimental designs are suitable for evaluating the compound’s antimicrobial activity?

Q. Basic Assays :

  • Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values <50 µg/mL indicate promising activity .
  • Disk Diffusion : Zone of inhibition ≥15 mm suggests bactericidal/fungicidal effects .

Q. Advanced Mechanistic Studies :

  • Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase (CYP51) via fluorometric assays .
  • Resistance Profiling : Compare activity against wild-type vs. multidrug-resistant strains to assess efflux pump susceptibility .

How can contradictory structure-activity relationship (SAR) data be analyzed for analogs of this compound?

Q. Case Example :

  • Nitro Substituents : While electron-withdrawing groups (e.g., -NO2) on the thiazole ring enhance electronic density at the acetamide carbonyl (improving target binding), they may reduce solubility, lowering in vivo efficacy .
  • Methodological Resolution :
    • Computational Modeling : DFT calculations quantify electronic effects (e.g., Hammett σ values) .
    • Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) to correlate logP with bioactivity .

What strategies are effective for studying the compound’s interaction with biological targets?

Q. Advanced Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets (e.g., Aurora kinases) or microbial enzymes. Prioritize poses with hydrogen bonds between acetamide C=O and target residues (e.g., Lys, Asp) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD <1 µM indicates high affinity) .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Ala-scanning of catalytic sites) .

How can stability challenges in aqueous and biological matrices be addressed?

Q. Basic Stability Assessment :

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Amide bonds are prone to hydrolysis at pH <3 or >10 .
  • Plasma Stability : Incubate with human plasma (37°C, 24h); >80% remaining indicates suitability for in vivo studies .

Q. Advanced Formulation :

  • Nanoparticle Encapsulation : Use PLGA or liposomes to protect against enzymatic degradation .
  • Prodrug Design : Introduce ester moieties cleaved by esterases in target tissues .

What computational tools are recommended for predicting pharmacokinetic properties?

Q. Basic Tools :

  • SwissADME : Predicts logP (optimal 1–3), GI absorption, and CYP450 interactions .
  • Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five violations) .

Q. Advanced Simulations :

  • MD Simulations (GROMACS) : Model membrane permeability (e.g., diffusion coefficients in lipid bilayers) .
  • QSAR Models : Corrogate substituent effects (e.g., meta-chloro on indole enhances bioavailability) .

How can solubility limitations be overcome for in vivo testing?

Q. Basic Strategies :

  • Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) for IP/IV administration .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS) .

Q. Advanced Approaches :

  • Cocrystallization : Co-crystals with succinic acid enhance dissolution rates .
  • Amorphous Solid Dispersions : Spray-drying with PVP-VA increases solubility 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.